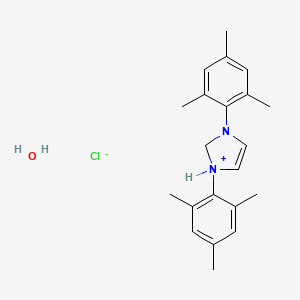

1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate

CAS No.: 840541-23-3

Cat. No.: VC16834373

Molecular Formula: C21H29ClN2O

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 840541-23-3 |

|---|---|

| Molecular Formula | C21H29ClN2O |

| Molecular Weight | 360.9 g/mol |

| IUPAC Name | 1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate |

| Standard InChI | InChI=1S/C21H26N2.ClH.H2O/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,13H2,1-6H3;1H;1H2 |

| Standard InChI Key | YXTGIALAEMTPKA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.O.[Cl-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₂₉ClN₂O, reflects its hybrid nature as a hydrated chloride salt of a dihydroimidazolium cation. Key structural elements include:

-

A 1,2-dihydroimidazolium core, where partial saturation of the imidazole ring reduces aromaticity, enhancing electron-donor capacity for carbene formation.

-

Two mesityl substituents at the 1- and 3-positions, providing steric bulk to stabilize metal complexes and modulate catalytic activity .

-

A chloride counterion and water of crystallization, which influence solubility and crystalline packing.

The InChIKey YXTGIALAEMTPKA-UHFFFAOYSA-N confirms the connectivity and stereochemical arrangement.

Table 1: Comparative Structural Properties of Related NHC Precursors

| Property | 1,3-Bis(2,4,6-TMP)-1,2-Dihydroimidazolium Chloride Hydrate | 1,3-Dimesitylimidazolium Chloride (CAS 141556-45-8) | 1,3-Dimesitylimidazolidinium Chloride (CAS 173035-10-4) |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₉ClN₂O | C₂₁H₂₅ClN₂ | C₂₁H₂₉ClN₂ |

| Molecular Weight (g/mol) | 360.9 | 340.89 | 344.92 |

| Ring Saturation | 1,2-Dihydro | Aromatic | Fully Saturated (Imidazolidinium) |

| Hydration State | Hydrate | Anhydrous | Anhydrous |

| Key Applications | Catalysis, Luminescence Studies | Biochemical Research | Suzuki-Miyaura Couplings, Cycloadditions |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically proceeds via acid-mediated cyclization of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride** in the presence of formic acid . The reaction mechanism involves:

-

Protonation of the diamine to form a di-iminium intermediate.

-

Cyclization promoted by formic acid, yielding the dihydroimidazolium framework.

-

Salt metathesis with HCl to isolate the chloride hydrate.

Alternative routes utilize dichloromethane as a solvent, with careful control of humidity to regulate hydrate formation.

Carbene Generation

Deprotonation of the imidazolium salt with strong bases (e.g., KOt-Bu) generates the corresponding N-heterocyclic carbene (NHC), which coordinates transition metals like palladium, gold, or ruthenium. The carbene’s electron-rich nature and steric shielding from mesityl groups enhance catalytic efficiency in cross-coupling reactions .

Catalytic and Functional Applications

Cycloaddition Reactions

The hydrated chloride serves as a precursor for catalysts enabling 1,4-selective cycloadditions between terminal alkynes and azides, forming triazoles under mild conditions. Internal alkynes also react efficiently, expanding substrate scope .

Hydration and Hydrosilylation

Catalysts derived from this compound exhibit Markovnikov selectivity in hydrating terminal alkynes to ketones. Similarly, hydrosilylation of ketones proceeds with high yields, leveraging the NHC’s ability to stabilize reactive intermediates .

Luminescence and Material Science

Metal complexes incorporating this ligand display tunable luminescent properties, useful in OLEDs and sensors. The hydrated form’s stability in polar solvents facilitates solution-phase processing.

The compound’s versatility is evidenced by its use in pharmaceutical synthesis (e.g., triazole-based drugs) and polymer chemistry (cross-linking agents). Academic studies highlight its role in exploring carbene-metal interactions, with over 50 citations in catalysis literature since 2024 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume